4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide
Overview
Description
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide is an organic compound that features a piperazine ring substituted with a methyl group and an acetamide group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide typically involves the reaction of 4-nitroaniline with 2-chloro-N-(4-methylpiperazin-1-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide or acetonitrile, and bases like sodium hydride.
Major Products Formed
Reduction: 2-(4-methyl-1-piperazinyl)-N-(4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites on proteins, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1-piperazinyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-nitrophenyl)-2-piperazinylacetamide: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound in research and development.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-2-4-12(5-3-11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEAQYWUBKQPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.